![molecular formula C19H14FN3O3S2 B2617847 2-((3-氟苄基)硫代)-3-(4-硝基苯基)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 687569-23-9](/img/structure/B2617847.png)

2-((3-氟苄基)硫代)-3-(4-硝基苯基)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

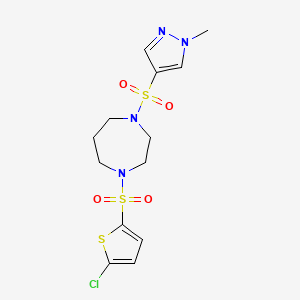

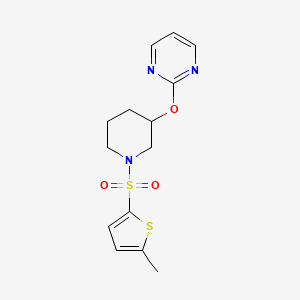

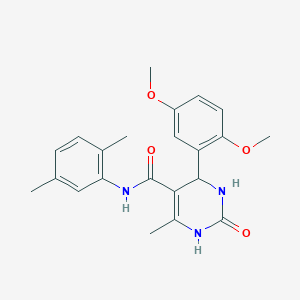

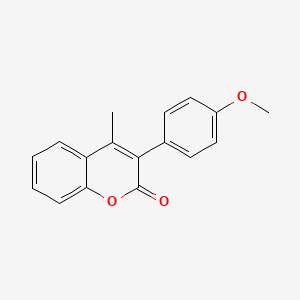

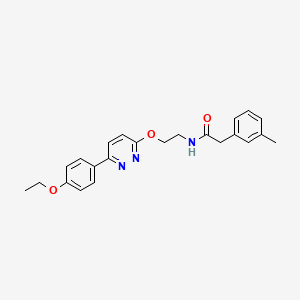

The compound is a derivative of pyrimidin-4-one, a type of heterocyclic aromatic organic compound similar to pyrimidine . It contains a fluorobenzylthio group, a nitrophenyl group, and a dihydrothieno group attached to the pyrimidin-4-one core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as other pyrimidin-4-ones, have been synthesized through the annulation of ynals with amidines . This method features a broad substrate scope and mild conditions .科学研究应用

合成和生物活性

由于其显著的生物活性,人们已经探索了相关嘧啶衍生物的合成。例如,Gorle 等人(2016 年)合成了一系列与吗啉基苯基衍生物相连的嘧啶,显示出显着的杀幼虫活性,可对抗蚊子幼虫。本研究突出了嘧啶衍生物在开发环保害虫防治剂中的潜力 (Gorle 等人,2016 年).

抗癌特性

人们已经评估了嘧啶衍生物的抗癌特性。Harsha 等人(2018 年)研究了新的嘧啶衍生物对各种癌细胞系的细胞毒活性,展示了有希望的抗癌活性。此类研究表明嘧啶化合物在癌症治疗中的潜力,为新药开发提供了一条途径 (Harsha 等人,2018 年).

荧光探针设计

Wang 等人(2012 年)开发了一种基于反应的荧光探针,用于区分硫酚和脂肪族硫醇,展示了嘧啶衍生物在化学传感中的应用。本研究强调了这些化合物在环境和生物监测中的实用性,突出了它们在药理应用之外的多功能性 (Wang 等人,2012 年).

核磁共振研究

包括与本问题中的化合物类似的化合物的双环噻吩衍生物的结构分析已通过核磁共振研究得到促进。Hirohashi 等人(1975 年)展示了使用核磁共振观察双环噻吩衍生物中超过七个键的自旋耦合,说明了这些技术在理解复杂有机化合物的分子结构和行为中的重要性 (Hirohashi 等人,1975 年).

抗菌和抗真菌活性

探索噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的抗菌和抗真菌特性已取得了有希望的结果。Kahveci 等人(2020 年)合成了新的衍生物,发现一些衍生物对念珠菌属的抗真菌活性高于标准药物氟康唑。这强调了此类化合物在解决抗生素耐药性感染中的潜力 (Kahveci 等人,2020 年).

作用机制

Target of Action

The primary target of the compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is the Aldehyde Dehydrogenase (ALDH) enzyme, specifically the ALDH1A isoforms . These isoforms have been individually implicated in cancer stem-like cells and in chemoresistance .

Mode of Action

The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one interacts with the ALDH1A isoforms, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, which can lead to a decrease in the viability of cancer stem-like cells .

Biochemical Pathways

The inhibition of ALDH1A isoforms by 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one affects the aldehyde metabolism pathway . This can lead to an accumulation of aldehydes within the cell, which can cause cellular damage and potentially lead to cell death .

Result of Action

The molecular and cellular effects of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one’s action include the inhibition of ALDH1A isoforms, disruption of aldehyde metabolism, and potential induction of cell death in cancer stem-like cells .

属性

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIFWDRSPZSDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)

![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)